molecular formula C16H19N3O2 B2457566 N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide CAS No. 1333658-16-4

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide

货号: B2457566
CAS 编号: 1333658-16-4
分子量: 285.347
InChI 键: WXEHHTSFDVKSQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

作用机制

PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-sensitive tissues. N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been shown to increase insulin signaling and glucose uptake in cultured cells and in animal models of obesity and diabetes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the stabilization of the active conformation of PTP1B, which leads to its inhibition.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue. This compound has also been shown to reduce hepatic glucose production and improve lipid metabolism in these models.

实验室实验的优点和局限性

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a potent and selective inhibitor of PTP1B, with an IC50 of 20 nM. It has been extensively studied in preclinical models of obesity and diabetes, and its effects on glucose tolerance, insulin sensitivity, and lipid metabolism have been well characterized. However, its potential therapeutic application in humans is still under investigation, and its safety and efficacy in clinical trials have not been established.

未来方向

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide is a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. Future research should focus on the optimization of its pharmacological properties, including its bioavailability, metabolic stability, and selectivity for PTP1B. The safety and efficacy of this compound in clinical trials should also be evaluated. Additionally, the potential of this compound as a tool compound for the study of PTP1B function and insulin signaling should be explored.

合成方法

The synthesis of N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide involves several steps, starting from the commercially available 5-bromoindole-2-carboxylic acid. The key step is the cyanomethylation of the indole ring, which is achieved by the reaction of the corresponding aldehyde with trimethylsilyl cyanide in the presence of a Lewis acid catalyst. The resulting nitrile is then converted to the amide by reaction with the appropriate amine. The final product is obtained after purification by column chromatography.

科学研究应用

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic application in the treatment of type 2 diabetes and other metabolic disorders. In preclinical studies, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It has also been shown to reduce body weight and adiposity in these models. These effects are thought to be mediated by the inhibition of PTP1B, which leads to increased insulin signaling in insulin-sensitive tissues such as liver, muscle, and adipose tissue.

属性

IUPAC Name

N-(cyanomethyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-12(2)19(8-9-21-3)15-5-4-13(10-14(11)15)16(20)18-7-6-17/h4-5,10H,7-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEHHTSFDVKSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC#N)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。